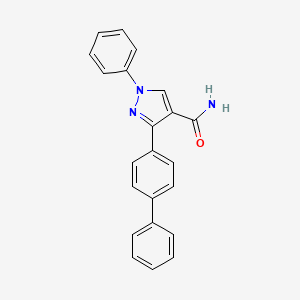
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as BPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BPPC is a pyrazole derivative that has been synthesized using various methods.
Mechanism of Action
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound also inhibits the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. This compound has also been shown to have antitumor effects, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. This compound has also been shown to have low toxicity, making it a safe compound to work with. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been explored. In addition, this compound has limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide. In the medical field, this compound could be further studied for its potential applications in the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. This compound could also be further studied for its potential applications in cancer treatment. In the agricultural field, this compound could be further studied for its potential applications in weed control. In the material science field, this compound could be further studied for its potential applications in solar cell applications. Further studies could also be conducted to explore the full potential of this compound and its mechanism of action.
In conclusion, this compound is a promising compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound and its applications in various fields.
Synthesis Methods
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 4-biphenylboronic acid and 1-phenyl-1H-pyrazole-4-carboxylic acid with N,N-dimethylformamide and triethylamine. The reaction mixture is heated at 80°C for several hours, followed by purification using column chromatography. Other methods of synthesis include the reaction of 4-biphenylboronic acid and 1-phenyl-1H-pyrazole-4-carboxylic acid with palladium catalysts and the reaction of 4-bromo-biphenyl and 1-phenyl-1H-pyrazole-4-carboxamide with potassium carbonate.
Scientific Research Applications
3-(4-biphenylyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields. In the medical field, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. This compound has also been shown to have antitumor effects, making it a potential candidate for cancer treatment. In the agricultural field, this compound has been shown to have herbicidal effects, making it a potential candidate for weed control. In the material science field, this compound has been shown to have photovoltaic properties, making it a potential candidate for solar cell applications.
properties
IUPAC Name |
1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c23-22(26)20-15-25(19-9-5-2-6-10-19)24-21(20)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTRJXDYXWTPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C(=O)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-azepanylcarbonyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5724718.png)
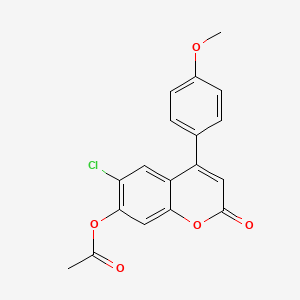
![5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)
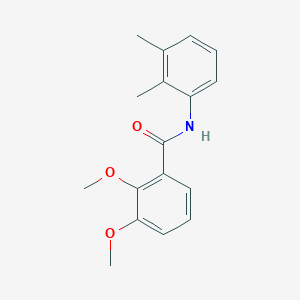
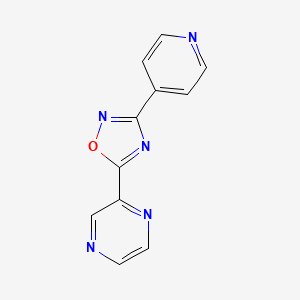
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)
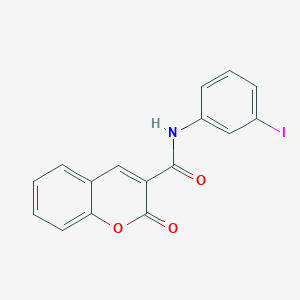
![2-(4-chlorophenyl)-4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5724775.png)
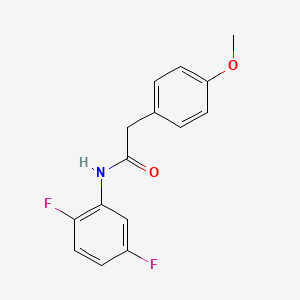
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5724791.png)


![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)